molecular formula C19H23F3N4O4S B10920936 methyl [4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}sulfamoyl)phenyl]carbamate

methyl [4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}sulfamoyl)phenyl]carbamate

Cat. No.: B10920936
M. Wt: 460.5 g/mol
InChI Key: XRPSIQLHWFUGHJ-UHFFFAOYSA-N
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Description

Methyl [4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}sulfamoyl)phenyl]carbamate is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}sulfamoyl)phenyl]carbamate typically involves multiple steps, including the formation of the pyrazole ring, introduction of the trifluoromethyl group, and subsequent functionalization to attach the carbamate group. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Introduction of the Trifluoromethyl Group: This step often utilizes reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Functionalization to Attach the Carbamate Group: This involves the reaction of an amine with methyl chloroformate or similar reagents to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}sulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group or the carbamate nitrogen, using reagents such as sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Sodium hydride, alkyl halides, under aprotic solvent conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}sulfamoyl)phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl [4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}sulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. The pyrazole ring may interact with active sites of enzymes, while the carbamate group can form hydrogen bonds with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate: Similar structure but with a chlorine atom instead of the pyrazole ring.

    Trifluoromethyl-substituted pyrazoles: Compounds with similar pyrazole and trifluoromethyl groups but different substituents on the phenyl ring.

Uniqueness

Methyl [4-({3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropyl}sulfamoyl)phenyl]carbamate is unique due to the combination of its trifluoromethyl group, pyrazole ring, and carbamate linkage. This combination imparts distinct electronic, steric, and hydrogen-bonding properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H23F3N4O4S

Molecular Weight

460.5 g/mol

IUPAC Name

methyl N-[4-[[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropyl]sulfamoyl]phenyl]carbamate

InChI

InChI=1S/C19H23F3N4O4S/c1-12(11-26-16(13-3-4-13)9-17(25-26)19(20,21)22)10-23-31(28,29)15-7-5-14(6-8-15)24-18(27)30-2/h5-9,12-13,23H,3-4,10-11H2,1-2H3,(H,24,27)

InChI Key

XRPSIQLHWFUGHJ-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)CN2C(=CC(=N2)C(F)(F)F)C3CC3

Origin of Product

United States

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